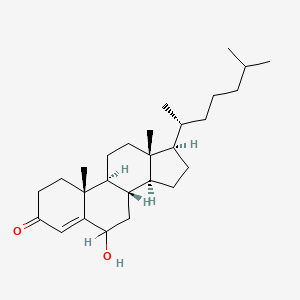

6-Hydroxycholest-4-en-3-one

Description

Structure

3D Structure

Properties

CAS No. |

69853-71-0 |

|---|---|

Molecular Formula |

C27H44O2 |

Molecular Weight |

400.6 g/mol |

IUPAC Name |

(8S,9S,10R,13R,14S,17R)-6-hydroxy-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C27H44O2/c1-17(2)7-6-8-18(3)21-9-10-22-20-16-25(29)24-15-19(28)11-13-27(24,5)23(20)12-14-26(21,22)4/h15,17-18,20-23,25,29H,6-14,16H2,1-5H3/t18-,20+,21-,22+,23+,25?,26-,27-/m1/s1 |

InChI Key |

VUCDSTCRVYGRSG-QWEYYJNOSA-N |

Isomeric SMILES |

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC(C4=CC(=O)CC[C@]34C)O)C |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC(C4=CC(=O)CCC34C)O)C |

Origin of Product |

United States |

Biosynthesis and Formation Pathways of 6 Hydroxycholest 4 En 3 One

Enzymatic Formation Mechanisms

The enzymatic generation of 6-Hydroxycholest-4-en-3-one involves specific enzymes that catalyze the hydroxylation of cholesterol or its derivatives. These mechanisms are well-documented in microorganisms and are subjects of ongoing investigation in mammals.

Microbial Biotransformation of Cholesterol and Related Steroids

Microorganisms are capable of transforming cholesterol into a variety of steroid compounds, including this compound. This biotransformation is a key area of research for the production of valuable steroid intermediates.

Cholesterol oxidase is a key flavoenzyme in microbial steroid metabolism that catalyzes the oxidation and isomerization of cholesterol to cholest-4-en-3-one. nih.govwikipedia.org This enzyme is crucial for initiating the degradation of cholesterol. researchgate.net While its primary products are cholest-4-en-3-one and hydrogen peroxide, some bacterial cholesterol oxidases have been associated with the production of 6-hydroxylated compounds. wikipedia.orgresearchgate.net For instance, the formation of 4-cholesten-6-ol-3-one has been observed as a side product in cholesterol transformations, potentially arising from the auto-oxidation of the 5-cholesten-3-one (B23449) intermediate. mdpi.com

Specific microbial species have been identified for their capacity to hydroxylate cholesterol and its derivatives at the C-6 position.

Pseudomonas sp.: Strains of Pseudomonas have been shown to effectively modify cholesterol. For example, Pseudomonas sp. strain ST-200 can convert cholesterol into several products, with 6β-hydroxycholest-4-en-3-one being one of the major compounds. nih.gov The degradation of cholesterol by Pseudomonas sp. NCIB 10590 also yields various biotransformation products, highlighting the metabolic diversity of this genus. nih.gov

Burkholderia cepacia complex: Members of the Burkholderia cepacia complex are known for their metabolic versatility, which includes the ability to metabolize a wide range of organic compounds. nih.govcff.org While specific studies detailing the direct conversion of cholesterol to this compound by Burkholderia cepacia are not abundant in the provided search results, their known capacity for biotransformation of complex molecules suggests their potential in steroid modification.

| Microorganism | Substrate | Major Products | Enzyme(s) Involved |

|---|---|---|---|

| Pseudomonas sp. strain ST-200 | Cholesterol | 6β-hydroxycholest-4-en-3-one, Cholest-4-ene-3,6-dione (B1194378) | Not explicitly stated |

| Pseudomonas sp. NCIB 10590 | Cholesterol | Cholest-5-en-3-one, Cholest-4-en-3-one, 2this compound | Not explicitly stated |

The formation of this compound can also proceed through the reduction of a hydroperoxy intermediate. Specifically, 6β-hydroperoxycholest-4-en-3-one can be converted to 6β-hydroxycampest-4-en-3-one through reduction. nih.gov This suggests a potential pathway where the initial oxidation of the cholesterol backbone at the C-6 position leads to a hydroperoxide, which is then enzymatically or chemically reduced to the corresponding hydroxyl group.

Potential Mammalian Enzymatic Pathways (Inferred from general oxysterol synthesis)

In mammals, the synthesis of oxysterols, which are oxidized derivatives of cholesterol, is a critical process for cholesterol homeostasis and the synthesis of bile acids and steroid hormones. drugtargetreview.comnih.gov While the direct enzymatic pathway to this compound is not as clearly elucidated as in microbes, it can be inferred from the known functions of mammalian hydroxylating enzymes.

Cytochrome P450 (CYP) enzymes are a major class of enzymes responsible for the hydroxylation of cholesterol and other steroids in mammals. researchgate.netnih.govwikipedia.org Several CYP enzymes exhibit regioselective hydroxylation of the steroid nucleus. tandfonline.com

Cytochrome P450 Enzymes:

CYP7A1: This is the rate-limiting enzyme in the classic bile acid synthesis pathway and catalyzes the 7α-hydroxylation of cholesterol. nih.govwikipedia.org

CYP3A4: This enzyme is known to catalyze the 6β-hydroxylation of various steroids, including cortisol, progesterone, and testosterone (B1683101). tandfonline.comresearchgate.net Given its role in 6β-hydroxylation of other steroid hormones, it is a plausible candidate for the 6-hydroxylation of cholesterol or its derivatives.

Other CYPs: Other P450 enzymes such as CYP27A1 and CYP46A1 are involved in the side-chain hydroxylation of cholesterol. diva-portal.orgfrontiersin.org While their primary function is not on the steroid nucleus, the broad substrate specificity of some CYPs could potentially allow for minor 6-hydroxylation activity.

Non-P450 Hydroxylases: While the majority of steroid hydroxylation is attributed to CYPs, other non-P450 enzymes contribute to phase I drug metabolism and could potentially be involved in steroid modifications. nih.gov However, specific non-P450 hydroxylases responsible for the formation of this compound in mammals have not been definitively identified.

| Enzyme Family | Specific Enzyme | Known Function | Potential Role in 6-Hydroxylation |

|---|---|---|---|

| Cytochrome P450 | CYP3A4 | 6β-hydroxylation of cortisol, progesterone, testosterone | Plausible candidate for 6-hydroxylation of cholesterol or its derivatives |

| Cytochrome P450 | CYP7A1 | 7α-hydroxylation of cholesterol | Primarily involved in 7α-hydroxylation, but highlights the capacity for hydroxylation of the steroid nucleus |

Role of Hydroxysteroid Dehydrogenases (e.g., 3β-HSD analogy)

Hydroxysteroid dehydrogenases (HSDs) are a class of enzymes crucial for the synthesis of all steroid hormones. In the context of cholesterol metabolism, 3β-hydroxysteroid dehydrogenase/isomerase (3β-HSD) plays a pivotal role. This enzyme catalyzes the conversion of 3β-hydroxy-Δ⁵-steroids to the corresponding 3-keto-Δ⁴ configuration. nih.gov Specifically, it facilitates the oxidation of the 3β-hydroxyl group of cholesterol to a 3-keto group and the isomerization of the C5-C6 double bond to the C4-C5 position, yielding cholest-4-en-3-one. nih.gov

While 3β-HSD is essential for producing the cholest-4-en-3-one backbone, the subsequent hydroxylation at the C6 position to form this compound is not a recognized direct function of this enzyme. mdpi.com Instead, research indicates that the 6-hydroxylation occurs as a result of autoxidation of an intermediate, cholest-5-en-3-one, which can accumulate during the enzymatic reaction. mdpi.com Therefore, the role of 3β-HSD is indirect; it generates a necessary precursor that then undergoes non-enzymatic modification. This phenomenon has been observed in biotransformation studies where the target product was a 3-keto-Δ⁴-steroid, and 6-hydroxylated side products were identified. mdpi.com

Table 1: Key Enzymes and Intermediates in the Formation Pathway

| Enzyme/Process | Precursor | Intermediate/Product | Role in this compound Formation |

| 3β-HSD/Isomerase | Cholesterol | Cholest-5-en-3-one, Cholest-4-en-3-one | Catalyzes the formation of the 3-keto-Δ⁴ steroid backbone. nih.gov |

| Autoxidation | Cholest-5-en-3-one | This compound | Non-enzymatic hydroxylation of the intermediate. mdpi.com |

Non-Enzymatic Oxidation Routes

Beyond enzyme-catalyzed reactions, this compound can be formed through non-enzymatic oxidation of cholesterol. These pathways, often collectively termed autoxidation, involve the direct reaction of cholesterol with various reactive oxygen species (ROS). nih.govresearchgate.net This process can occur in vivo under conditions of oxidative stress and is also a significant consideration in the ex vivo handling and storage of cholesterol-containing samples. nih.gov Chemical oxidation of cholesterol generates a variety of oxysterols, with 6-hydroxylated molecules being among the less abundant products compared to derivatives at the C7 position. researchgate.net

The formation of this compound can be initiated by free radicals, which are highly reactive species that can abstract a hydrogen atom from the cholesterol molecule, initiating a chain reaction. nih.govnih.gov This process is a key component of lipid peroxidation. Free radicals can arise from various biological sources, including the superoxide/hydrogen peroxide/hydroxyl radical system. nih.gov The attack on the cholesterol backbone can lead to the formation of hydroperoxides, which are unstable and can be further reduced to hydroxyl groups or converted to keto groups. The formation of 6α- and 6β-hydroperoxy-cholest-4-en-3β-ol has been described as a minor product pathway in the reaction of cholesterol with singlet oxygen, a non-radical ROS. nih.gov These hydroperoxides can serve as precursors to the more stable 6-hydroxy derivative.

Autoxidation refers to the spontaneous oxidation of compounds in the presence of oxygen. In the context of steroid chemistry, it is a well-known phenomenon that can lead to the formation of various oxidized derivatives. The 6-hydroxylation of the cholest-4-en-3-one structure has been specifically identified as a product of autoxidation. mdpi.com

This reaction is particularly relevant in ex vivo settings, such as during the microbial transformation of cholesterol or its derivatives. In these bioprocesses, the enzymatic conversion by cholesterol oxidase or 3β-HSD can lead to the accumulation of the intermediate cholest-5-en-3-one. mdpi.com This intermediate is susceptible to autoxidation, resulting in the formation of this compound as a lateral or side product. mdpi.com This non-enzymatic formation is an important consideration in industrial biotransformations, as it can affect the purity and yield of the desired steroid product. The susceptibility of cholesterol and its intermediates to oxidation means that handling and storage conditions for biological samples and chemical reagents are critical to prevent the artificial generation of oxysterols like this compound. nih.govnih.gov

Table 2: Major Cholesterol Autoxidation Products

| Product Class | Specific Compounds | Formation Context |

| 7-Oxygenated | 7α/7β-Hydroxycholesterol, 7-Ketocholesterol (B24107) | Common products of free radical oxidation and autoxidation. researchgate.net |

| 5,6-Oxygenated | 5α,6α/5β,6β-Epoxycholesterol, Cholestane-3β,5α,6β-triol | Formed via free radical oxidation and subsequent hydrolysis. nih.govresearchgate.net |

| Side-chain Oxidized | 25-Hydroxycholesterol (B127956), 27-Hydroxycholesterol | Primarily enzymatic, but can have non-enzymatic contributions. helsinki.fi |

| 6-Oxygenated | This compound | Minor product of autoxidation, notably from the cholest-5-en-3-one intermediate. mdpi.comresearchgate.net |

Metabolic Fates and Downstream Conversions of 6 Hydroxycholest 4 En 3 One

Further Hydroxylation and Oxidation Processes

The introduction of additional hydroxyl groups or the oxidation of existing ones are common metabolic steps for oxysterols. These reactions, primarily catalyzed by cytochrome P450 (CYP) enzymes and hydroxysteroid dehydrogenases (HSDs), increase the polarity of the molecule, preparing it for further metabolism or elimination. nih.gov

While direct evidence for subsequent hydroxylations of 6-hydroxycholest-4-en-3-one is specific, the metabolism of related oxysterols suggests that further enzymatic hydroxylation on the steroid nucleus is a plausible metabolic fate. Members of the cytochrome P450 superfamily are the primary enzymes responsible for these modifications. nih.gov For instance, enzymes like CYP7A1 (cholesterol 7α-hydroxylase) and CYP7B1 (oxysterol 7α-hydroxylase) introduce hydroxyl groups at the C7 position of various sterols. wikipedia.orgrhea-db.org It is conceivable that this compound could serve as a substrate for other steroid hydroxylases, leading to the formation of dihydroxy or trihydroxy derivatives. These reactions would further increase the compound's water solubility and alter its biological activity.

Oxidation of the cholesterol side chain is a critical step in the "acidic" pathway of bile acid synthesis and a general route for oxysterol metabolism. ahajournals.org The enzyme sterol 27-hydroxylase (CYP27A1), a mitochondrial cytochrome P450, is a key catalyst in this process, hydroxylating the terminal methyl groups (C26 or C27) of various sterols. ahajournals.orgnih.gov This initial hydroxylation is often followed by further oxidation to a carboxylic acid. ahajournals.org

Studies on the microbial degradation of cholesterol have shown that cholest-4-en-3-one, a structurally similar compound lacking the 6-hydroxy group, can be hydroxylated at the C26 position to form 2this compound, which is then further oxidized to 3-oxo-cholest-4-en-26-oic acid. nih.gov This suggests that this compound could undergo analogous C26 or C27 oxidation, a pathway that would significantly impact its metabolic fate, potentially shunting it towards bile acid-like structures.

Table 1: Key Enzymes in Oxysterol Hydroxylation and Oxidation

| Enzyme Family | Specific Enzyme (Example) | Location | Typical Reaction Catalyzed | Relevance to this compound Metabolism |

|---|---|---|---|---|

| Cytochrome P450 | CYP27A1 | Mitochondria | C27-hydroxylation of sterol side chains | Plausible catalyst for side-chain oxidation. ahajournals.orgnih.gov |

| Cytochrome P450 | CYP7B1 | Microsomes | 7α-hydroxylation of various oxysterols | Potential for further hydroxylation on the steroid nucleus. rhea-db.org |

Conversion to Other Steroidal Metabolites

Beyond hydroxylation, this compound can be converted into other steroid types, such as diketones, or serve as a branch-point intermediate leading towards pathways that resemble those of bile acids or steroid hormones.

The 6-hydroxyl group of this compound can be oxidized to a ketone, yielding cholest-4-ene-3,6-dione (B1194378). This conversion would be catalyzed by a hydroxysteroid dehydrogenase (HSD). While a specific HSD for the 6-hydroxy position has not been definitively characterized in this context, various HSDs are known to act on different positions of the steroid nucleus. researchgate.net The formation of cholest-4-ene-3,6-dione represents a significant metabolic shift, converting the hydroxy-ketone into a diketone. researchgate.netijpras.comorganic-chemistry.org Cholest-4-ene-3,6-dione itself has been identified as a cholesterol derivative with potential neuroprotective effects. nih.gov Microbial transformation of cholesterol has also been shown to produce this diketone. ijarbs.com

Oxysterols are established as crucial intermediates in the biosynthesis of bile acids. wikipedia.orgahajournals.org For example, 7α-hydroxycholest-4-en-3-one is a pivotal intermediate in the "neutral" pathway of bile acid synthesis, leading to the formation of cholic acid and chenodeoxycholic acid. wikipedia.orgnih.govresearchgate.net Given its structural similarity as an isomer, this compound could potentially enter a similar, albeit likely minor, metabolic pathway.

Furthermore, oxysterols act as signaling molecules and ligands for nuclear receptors such as the Liver X Receptors (LXRs) and Farnesoid X Receptor (FXR), which are master regulators of cholesterol, fatty acid, and bile acid metabolism. nih.govmdpi.comnih.gov By being metabolized into various other forms, this compound and its downstream products could modulate these pathways, thereby influencing the expression of genes involved in steroid hormone and bile acid synthesis.

Conjugation and Degradation Mechanisms

To facilitate elimination from the body, sterols and their metabolites are often conjugated to hydrophilic molecules, which dramatically increases their water solubility. The primary conjugation reactions for oxysterols are sulfation and glucuronidation, which mainly occur in the liver. aston.ac.ukwikipedia.org

Sulfation involves the transfer of a sulfonate group, a reaction catalyzed by sulfotransferase enzymes (SULTs). nih.gov Specifically, SULT2B1b has been identified as a key enzyme in the sulfation of various oxysterols at the 3-hydroxy position. mdpi.comnih.govsemanticscholar.org Sulfated oxysterols are not merely excretory products; they are also bioactive molecules that can regulate lipid metabolism and inflammatory responses. aston.ac.uknih.gov

Glucuronidation is the conjugation with glucuronic acid, catalyzed by UDP-glucuronosyltransferases (UGTs). wikipedia.org This process is a major pathway for the metabolism of drugs, bilirubin, and various hormones, rendering them more water-soluble for excretion in urine or bile. It is a highly probable metabolic route for this compound and its metabolites.

The ultimate degradation of the steroid nucleus is a complex process. In mammals, the steroid ring is not typically cleaved. Instead, conjugated metabolites are excreted. However, microorganisms possess the enzymatic machinery to completely degrade the steroid ring system. researchgate.net Bacterial degradation pathways often begin with intermediates like cholest-4-en-3-one, which undergoes side-chain cleavage followed by the opening of the steroid rings. nih.govmdpi.com

Table 2: Potential Metabolic Products of this compound

| Precursor | Metabolic Process | Key Enzyme Class (Example) | Potential Product |

|---|---|---|---|

| This compound | Side-Chain Hydroxylation | Cytochrome P450 (CYP27A1) | 6,27-Dihydroxycholest-4-en-3-one |

| This compound | Oxidation of C6-OH | Hydroxysteroid Dehydrogenase (HSD) | Cholest-4-ene-3,6-dione |

| This compound | Sulfation | Sulfotransferase (SULT2B1b) | This compound sulfate |

Table of Compounds

| Compound Name |

|---|

| 2this compound |

| 3-oxo-cholest-4-en-26-oic acid |

| This compound |

| This compound glucuronide |

| This compound sulfate |

| 6,27-Dihydroxycholest-4-en-3-one |

| 7α-hydroxycholest-4-en-3-one |

| Chenodeoxycholic acid |

| Cholest-4-ene-3,6-dione |

| cholest-4-en-3-one |

| Cholesterol |

Glucuronidation and Sulfation

Phase II metabolic reactions are critical for the detoxification and elimination of steroid metabolites. For hydroxylated steroids, the primary conjugation pathways are glucuronidation and sulfation, which involve the enzymatic addition of glucuronic acid or a sulfonate group, respectively. These modifications significantly increase the water solubility of the parent compound, marking it for excretion.

The hydroxyl group at the C-6 position of this compound represents a potential site for both glucuronidation and sulfation. While specific studies detailing the enzymes responsible for the conjugation of this compound are not extensively documented, the general mechanism for such compounds is well-established. Uridine 5'-diphospho-glucuronosyltransferases (UGTs) catalyze the transfer of glucuronic acid to the hydroxyl group, while sulfotransferases (SULTs) catalyze the addition of a sulfonate group. These reactions typically occur in the liver and other tissues, preparing the steroid for elimination via urine or bile.

Table 1: Potential Conjugation Reactions of this compound (Note: Specific enzymes for this substrate are not detailed in available research; this table is based on general metabolic pathways for hydroxylated steroids.)

| Reaction | Enzyme Family | Co-substrate | Product | Purpose |

| Glucuronidation | UGTs | UDP-glucuronic acid | This compound glucuronide | Increase water solubility for excretion |

| Sulfation | SULTs | PAPS | This compound sulfate | Increase water solubility for excretion |

Microbial Degradation Pathways (analogous to cholesterol degradation)

The microbial communities in the environment, particularly in anoxic settings like sediments and the vertebrate gut, play a significant role in steroid degradation. The breakdown of this compound can be understood by analogy to the well-studied microbial degradation of cholesterol, which proceeds via the formation of cholest-4-en-3-one.

A key model organism for the anaerobic degradation of cholesterol is the denitrifying bacterium Sterolibacterium denitrificans. nih.govnih.govmicrobiologyresearch.org This bacterium utilizes a pathway that does not require molecular oxygen. The initial steps in the anaerobic catabolism of cholesterol are analogous to the aerobic pathway, involving the conversion of cholesterol to cholest-4-en-3-one. nih.govnih.gov This intermediate is then further metabolized.

The anaerobic degradation pathway in S. denitrificans involves the following key steps:

Initial Conversion : Cholesterol is first converted to cholest-4-en-3-one by the bifunctional enzyme cholesterol dehydrogenase/isomerase (AcmA). nih.govnih.gov

A-Ring Desaturation : Cholest-4-en-3-one undergoes a Δ1-dehydrogenation to form cholesta-1,4-dien-3-one. This reaction is catalyzed by cholest-4-en-3-one-Δ1-dehydrogenase (AcmB), a flavoprotein. nih.govresearchgate.netasm.org

Side-Chain Hydroxylation : The subsequent steps involve the anaerobic hydroxylation of the steroid side chain, using water as the oxygen donor, a process that differs fundamentally from oxygenase-dependent aerobic pathways. nih.govresearchgate.net

Ring Cleavage : Ultimately, the steroid ring structure is cleaved, allowing the bacterium to utilize the compound as a carbon and energy source. asm.orgmdpi.com

Table 2: Key Enzymes in the Anaerobic Degradation Pathway of Cholest-4-en-3-one

| Step | Substrate | Enzyme | Product | Organism Example |

| 1 | Cholesterol | AcmA (Cholesterol Dehydrogenase/Isomerase) | Cholest-4-en-3-one | Sterolibacterium denitrificans |

| 2 | Cholest-4-en-3-one | AcmB (Cholest-4-en-3-one-Δ1-dehydrogenase) | Cholesta-1,4-dien-3-one | Sterolibacterium denitrificans |

Regulation of 6 Hydroxycholest 4 En 3 One Levels in Biological Systems

Enzymatic Control of Formation and Metabolism

The formation and breakdown of 6-Hydroxycholest-4-en-3-one are directly governed by the activity of specific classes of enzymes. These include hydroxylases, which introduce the hydroxyl group at the 6-position, and dehydrogenases, which are involved in the interconversion with related steroid structures.

The introduction of a hydroxyl group at the 6-position of the cholest-4-en-3-one backbone is a critical step in the formation of this compound. This reaction is typically catalyzed by members of the cytochrome P450 (CYP) superfamily of enzymes. Specifically, enzymes with 6β-hydroxylase activity, such as CYP3A4, are known to be involved in the 6-hydroxylation of various steroid hormones. The activity of these hydroxylases can be influenced by the presence of substrates, inhibitors, and the cellular redox state.

Oxidase activities, which may be involved in the initial formation of the cholest-4-en-3-one precursor from cholesterol, are also tightly regulated. These enzymes often utilize molecular oxygen and cofactors such as NADPH to carry out their catalytic functions. The availability of these cofactors can therefore directly impact the rate of steroid oxidation.

Steroid dehydrogenases play a crucial role in the metabolism of this compound by catalyzing the reversible conversion between hydroxyl and keto groups. For instance, a 6-hydroxysteroid dehydrogenase could further oxidize the 6-hydroxyl group to a ketone. More significantly, 3β-hydroxysteroid dehydrogenase/Δ5-Δ4 isomerase (3β-HSD) is essential for the formation of the Δ4-3-keto structure characteristic of this compound from a Δ5-3β-hydroxy precursor. There are two main isoforms of 3β-HSD in humans, encoded by the HSD3B1 and HSD3B2 genes, which are expressed in different tissues and are crucial for the biosynthesis of all classes of steroid hormones wikipedia.orgmedscape.com. The activity of these dehydrogenases is dependent on the availability of coenzymes like NAD+ or NADP+.

Transcriptional and Post-Translational Regulation of Involved Enzymes

The levels of enzymes responsible for the synthesis and metabolism of this compound are controlled at both the transcriptional and post-translational levels, allowing for both long-term and rapid adjustments in metabolic pathways.

The transcription of genes encoding steroidogenic enzymes, including certain CYPs and HSDs, is regulated by a complex network of transcription factors. Nuclear receptors such as the Pregnane X Receptor (PXR) and the Constitutive Androstane Receptor (CAR) are key regulators of CYP3A4 expression. When activated by a wide range of endogenous and xenobiotic compounds, these receptors bind to response elements in the promoter regions of the CYP3A4 gene, leading to increased transcription.

Following translation, the activity of these enzymes can be further modulated by post-translational modifications. Phosphorylation is a common mechanism that can alter the catalytic activity, stability, and subcellular localization of steroidogenic enzymes. For example, the activity of some CYPs and HSDs can be modified by protein kinases, providing a rapid mechanism for controlling steroid metabolism in response to cellular signals. Protein degradation through the ubiquitin-proteasome system also plays a role in regulating the cellular concentration of these enzymes.

Influence of Physiological States and External Factors

The regulation of this compound levels is not solely an intrinsic cellular process but is also significantly influenced by the organism's physiological state and its interaction with the external environment.

Dietary components can have a profound impact on the expression and activity of enzymes involved in steroid metabolism. For instance, certain dietary lipids and phytochemicals can act as ligands for nuclear receptors like PXR, thereby inducing the expression of CYP3A4 and other metabolizing enzymes mdpi.com. This can lead to an increased rate of hydroxylation of steroids. Conversely, some dietary constituents can act as inhibitors of these enzymes. For example, compounds found in grapefruit juice are well-known inhibitors of CYP3A4 activity nih.gov.

Table 1: Examples of Dietary and Nutritional Modulators of Steroid Metabolizing Enzymes

| Modulator | Enzyme Family Affected | Effect |

| St. John's Wort | CYP3A4 | Induction |

| Grapefruit Juice | CYP3A4 | Inhibition |

| High-fat diet | Various CYPs | Altered Expression |

| Resveratrol | CYP3A4 | Inhibition/Induction |

| Quercetin | CYP3A4 | Inhibition/Induction |

Exposure to environmental xenobiotics, including pollutants and certain drugs, can significantly alter the metabolic pathways of steroids. Many of these compounds are known inducers of CYP enzymes, leading to an accelerated metabolism of endogenous steroids nih.govmdpi.commdpi.comnih.govresearchgate.net. This can disrupt the delicate balance of steroid signaling in the body.

Psychophysiological stress also plays a critical role in modulating steroid metabolism. Stress can lead to the release of glucocorticoids, which can, in turn, influence the expression of various CYP enzymes nih.govresearchgate.net. Studies have shown that stress can up-regulate the expression of several CYP isoforms, potentially increasing the metabolism of their substrates.

Table 2: Influence of External Factors on Steroid Metabolizing Enzyme Activity

| Factor | Enzyme Family Affected | General Effect |

| Environmental Xenobiotics | CYPs, HSDs | Induction or Inhibition |

| Psychological Stress | Various CYPs | Upregulation/Downregulation |

| Inflammatory Signals | Various CYPs | Downregulation |

Advanced Analytical Methodologies for 6 Hydroxycholest 4 En 3 One Research

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Based Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) stands as a primary tool for the analysis of 6-Hydroxycholest-4-en-3-one and its isomers, such as 7α-hydroxy-4-cholesten-3-one (C4). nih.gov This platform offers high sensitivity and selectivity, which can be further enhanced through methodical optimization of sample handling, chemical derivatization, and the use of isotopic standards. researchgate.net

Optimization of Sample Preparation and Extraction Protocols

The initial step in LC-MS/MS analysis involves isolating the target analyte from its biological matrix, such as serum or plasma. The choice of extraction protocol is critical for removing interfering substances and concentrating the analyte. Common methods include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). nih.govoup.com

Protein Precipitation (PPT): This is a straightforward and rapid technique where a solvent like acetonitrile (B52724) is used to precipitate proteins from the sample. nih.govnih.gov It is often employed for high-throughput analysis.

Liquid-Liquid Extraction (LLE): LLE utilizes immiscible solvents to separate the analyte based on its relative solubility. A system using chloroform (B151607) and methanol (B129727) has been described for extracting cholest-4-en-3-one and related compounds. oup.com

Solid-Phase Extraction (SPE): SPE is a highly effective method for sample cleanup and concentration. C18 or silica-based cartridges are frequently used, where the analyte is retained on the solid phase while impurities are washed away, followed by elution with a suitable solvent. uzh.chsemanticscholar.org A salting-out procedure followed by purification on a C18 cartridge has also been successfully applied. semanticscholar.org

| Method | Description | Matrix | Key Advantages | Reference |

|---|---|---|---|---|

| Protein Precipitation | Simple addition of acetonitrile to precipitate proteins. | Serum, Plasma | Fast, simple, suitable for high-throughput. | nih.govnih.gov |

| Solid-Phase Extraction (SPE) | Sample is passed through a C18 or silica (B1680970) cartridge to bind the analyte, which is then eluted. | Serum | Excellent for sample cleanup and concentration. | uzh.chsemanticscholar.org |

| Liquid-Liquid Extraction (LLE) | Extraction using a chloroform:methanol solvent system. | Serum | Effective for separating lipids from aqueous components. | oup.com |

| Salting-Out Extraction | A salting-out procedure followed by SPE purification on a C18 cartridge. | Serum | Combines two techniques for enhanced purification. | semanticscholar.orgsemanticscholar.org |

Derivatization Strategies for Enhanced Sensitivity and Specificity (e.g., picolinoyl esters)

While some methods successfully quantify underivatized cholestenones, chemical derivatization is a powerful strategy to enhance ionization efficiency and, consequently, the sensitivity and specificity of LC-MS/MS analysis. nih.govnih.gov Underivatized sterols are not easily ionized by electrospray in some instruments. researchgate.net

Picolinoyl ester derivatization has been shown to significantly improve detection limits. By reacting the hydroxyl group of the molecule with picolinic acid, a picolinoyl ester derivative is formed. semanticscholar.orgsemanticscholar.org This modification introduces a readily ionizable group, leading to a much stronger signal in the mass spectrometer. One study reported that derivatization of 7α-hydroxy-4-cholesten-3-one into its picolinoyl ester resulted in a detection limit approximately 1,000 times more sensitive than conventional HPLC-UV methods. semanticscholar.org Picolinoyl derivatives can provide a 5- to 10-fold higher electrospray ionization (ESI) response compared to their underivatized counterparts. nih.gov However, it is noted that in some ESI source conditions, these derivatives may exhibit in-source fragmentation, which could potentially reduce sensitivity. researchgate.net Another popular derivatization method for ketosteroids involves the formation of Girard hydrazones, which also introduces a permanently charged group to enhance ionization. researchgate.net

| Reagent | Target Functional Group | Derivative Formed | Effect on Analysis | Reference |

|---|---|---|---|---|

| Picolinic Acid | Hydroxyl | Picolinoyl Ester | Significantly increases ionization efficiency and sensitivity (5-1000x). | semanticscholar.orgsemanticscholar.orgnih.gov |

| Girard Reagents (e.g., Girard T) | Ketone | Girard Hydrazone | Adds a permanently charged quaternary ammonium (B1175870) group, improving ESI response. | researchgate.net |

Application of Stable Isotope Dilution Techniques for Accurate Quantification

Stable isotope dilution (SID) analysis is considered the gold standard for quantitative bioanalysis using mass spectrometry. researchgate.net This technique involves adding a known quantity of a stable isotope-labeled version of the analyte (e.g., deuterium-labeled this compound) to the sample as an internal standard at the earliest stage of sample preparation. nih.govnih.gov

The isotope-labeled standard is chemically identical to the endogenous analyte and thus behaves identically during extraction, derivatization, and chromatographic separation. researchgate.net Any sample loss during preparation will affect both the analyte and the standard equally. The mass spectrometer can differentiate between the analyte and the internal standard due to their mass difference. By measuring the ratio of the signal from the endogenous analyte to the signal from the isotope-labeled standard, highly accurate and precise quantification can be achieved, effectively correcting for matrix effects and variations in sample recovery. nih.govresearchgate.net For endogenous compounds, this often involves using a surrogate matrix for the calibration curve to avoid interference from the analyte already present in the biological matrix. nih.govnih.gov

Resolution of Isomeric Forms and Chromatographic Challenges

A significant analytical challenge in sterol research is the separation of isomers, which have the same mass and often similar fragmentation patterns, making them indistinguishable by mass spectrometry alone. This compound can exist as different stereoisomers (e.g., 6α-hydroxy vs. 6β-hydroxy). Furthermore, it is isomeric with other hydroxycholestenones, such as 7α-hydroxy-4-cholesten-3-one.

Effective chromatographic separation is therefore essential. The co-elution of isomers can lead to inaccurate quantification. researchgate.net Achieving resolution requires careful optimization of the liquid chromatography method, including the choice of the analytical column (e.g., C18, phenyl hexyl), the composition of the mobile phase, and the gradient elution profile. researchgate.netmdpi.com For instance, the ability to separate 7α-hydroxycholest-4-en-3-one from its 7β isomer, which can be used as an internal standard, demonstrates a method's specificity. oup.com

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches

Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for the analysis of sterols. However, due to the low volatility and thermal instability of compounds like this compound, direct analysis is not feasible. restek.com

Derivatization for Volatility Enhancement

To make the compound suitable for GC analysis, a chemical derivatization step is mandatory. This process converts the non-volatile analyte into a more volatile and thermally stable derivative. restek.comresearchgate.net For a ketosterol like this compound, this typically involves a two-step process:

Oximation: The ketone group at the C-3 position is reacted with a reagent like O-methylhydroxylamine hydrochloride to form a methyloxime (MO) derivative. nih.gov

Silylation: The hydroxyl group at the C-6 position is converted into a silyl (B83357) ether, commonly a trimethylsilyl (B98337) (TMS) or dimethylethylsilyl ether. nih.govnih.gov This is achieved using silylating agents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). restek.com

This dual derivatization masks the polar functional groups, significantly increasing the compound's volatility and improving its chromatographic behavior, resulting in sharper peaks and enhanced sensitivity during GC-MS analysis. researchgate.netnih.gov

Application in Complex Biological Matrices

The quantification of this compound in biological samples such as plasma, tissues, and cerebrospinal fluid is complicated by the matrix's complexity and the analyte's low concentration relative to cholesterol. nih.govresearchgate.net Effective sample preparation is paramount to remove interfering substances and enrich the analyte of interest. nih.gov

Liquid chromatography-mass spectrometry (LC-MS) has become a preferred method for oxysterol analysis. proquest.com However, the poor ionization characteristics of oxysterols in mass spectrometry necessitate strategies to enhance their detection. nih.gov Solid-phase extraction (SPE) is a crucial step to separate oxysterols from the much more abundant cholesterol. nih.govfrontiersin.org Polymeric hydrophilic-lipophilic balanced reversed-phase cartridges have been shown to be effective for this purpose. nih.gov The use of isotope-labeled internal standards is also essential for accurate quantification, compensating for analyte loss during sample preparation and variations in instrument response. researchgate.netcreative-proteomics.com

Table 1: Challenges and Solutions in the Analysis of this compound in Biological Matrices

| Challenge | Solution | References |

| Low abundance | Derivatization techniques to enhance MS signal; Sensitive LC-MS/MS platforms. | nih.govcreative-proteomics.com |

| Complex matrix | Solid-Phase Extraction (SPE) for sample clean-up; Protein precipitation. | nih.gov |

| Structural isomers | High-resolution chromatography (e.g., UHPLC) for separation. | creative-proteomics.commdpi.com |

| Cholesterol interference | Selective extraction methods (e.g., SPE) to separate from cholesterol. | nih.gov |

| Analyte stability | Addition of antioxidants (e.g., BHT); Controlled storage conditions. |

Advanced Lipidomics Platforms for Oxysterol Profiling

Lipidomics, the large-scale study of lipids, provides a powerful framework for understanding the role of oxysterols like this compound in biological processes. creative-proteomics.com Mass spectrometry-based platforms are central to these investigations, offering high sensitivity and specificity. creative-proteomics.com

The choice between targeted and untargeted lipidomics depends on the research objective. creative-proteomics.com

Targeted Lipidomics : This hypothesis-driven approach focuses on the quantification of a predefined set of lipids, including specific oxysterols. creative-proteomics.com It offers high sensitivity, specificity, and accuracy, making it ideal for validating potential biomarkers and studying specific metabolic pathways. creative-proteomics.comstanford.edu Multiple reaction monitoring (MRM) on triple quadrupole mass spectrometers is a common technique for targeted analysis, providing reliable quantification of low-abundance lipids. mdpi.comnih.gov

Untargeted Lipidomics : This exploratory approach aims to comprehensively profile as many lipids as possible in a sample without preconceived bias. creative-proteomics.comcornell.edu It is a powerful tool for discovering novel biomarkers and generating new hypotheses about metabolic alterations in disease states. cornell.eduresearchgate.net High-resolution mass spectrometry, such as that performed on Orbitrap instruments, is typically used for untargeted analysis to accurately measure the mass of a wide range of compounds. nih.govresearchgate.net

Table 2: Comparison of Targeted and Untargeted Lipidomics for Oxysterol Profiling

| Feature | Targeted Lipidomics | Untargeted Lipidomics | References |

| Approach | Hypothesis-driven | Hypothesis-generating | creative-proteomics.com |

| Scope | Predefined list of lipids | Comprehensive screening | creative-proteomics.comcornell.edu |

| Sensitivity | High | Moderate | creative-proteomics.com |

| Selectivity | High | Moderate | creative-proteomics.com |

| Goal | Quantification, validation | Discovery, profiling | cornell.eduresearchgate.net |

| Data Complexity | Lower | Higher | creative-proteomics.com |

To overcome the challenge of poor ionization of oxysterols, enzyme-assisted derivatisation for sterol analysis (EADSA) has been developed. nih.govcoagulation-factor-ii-thrombin-b-chain-fragment-homo-sapiens.com This technique significantly enhances the sensitivity of detection by mass spectrometry. acs.org

The EADSA method involves two key steps:

Enzymatic Oxidation : Cholesterol oxidase is used to convert the 3β-hydroxy group of the sterol to a 3-oxo group. nih.govacs.org

Charge-Tagging : The resulting 3-oxo group is then derivatized with a reagent containing a permanent positive charge, such as Girard P (GP) reagent. nih.govacs.org

This "charge-tagging" dramatically improves the ionization efficiency of the oxysterol in electrospray ionization (ESI)-MS, leading to a substantial increase in signal intensity. nih.govacs.org Furthermore, the charged derivative often produces structurally informative fragment ions upon tandem mass spectrometry (MS/MS), aiding in the confident identification of the analyte. nih.govnih.gov The use of different isotope-labeled Girard reagents allows for multiplexed analysis, enabling the simultaneous analysis of multiple samples in a single run. nih.gov

Bioanalytical Method Validation and Quality Control in Research Settings

Ensuring the reliability and reproducibility of analytical data is crucial in scientific research. Bioanalytical method validation is the process of establishing that a particular method used for the quantitative measurement of analytes in a given biological matrix is reliable and reproducible for the intended use. moh.gov.bwnalam.ca Regulatory bodies like the U.S. Food and Drug Administration (FDA) provide guidance on the parameters that should be evaluated. iqvia.comfda.gov

Key validation parameters include:

Accuracy : The closeness of the measured value to the true value.

Precision : The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings.

Selectivity : The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. nalam.ca

Sensitivity : The lowest concentration of the analyte that can be reliably measured (Lower Limit of Quantification, LLOQ). mdpi.com

Matrix Effect : The direct or indirect alteration or interference in response due to the presence of unintended analytes or other interfering substances in the sample. nih.gov

Stability : The chemical stability of an analyte in a given matrix under specific conditions for given time intervals.

Quality Control (QC) samples at multiple concentration levels (low, medium, and high) are analyzed with each batch of study samples to monitor the performance of the method and ensure the validity of the results. nih.gov The use of isotopically labeled internal standards is also a critical component of quality control, as it helps to correct for variability in extraction recovery and instrument response. researchgate.net

Functional Implications of 6 Hydroxycholest 4 En 3 One in Physiological and Pathophysiological Contexts

Mechanistic Contributions to Lipid Metabolism Disorders

The dysregulation of lipid metabolism is a cornerstone of numerous metabolic diseases, including atherosclerosis and non-alcoholic fatty liver disease. Oxysterols are key regulators in these pathways, influencing both cholesterol balance and bile acid synthesis.

Oxysterols are critical regulators of cholesterol homeostasis. mdpi.com They function as endogenous ligands for Liver X receptors (LXRs), which are nuclear receptors that control the transcription of genes involved in cholesterol transport and efflux. mdpi.comnih.gov When intracellular cholesterol levels are high, rising oxysterol levels activate LXRs. This activation leads to the upregulation of genes such as those from the ATP-binding cassette (ABC) transporter family, which are responsible for promoting the efflux of cholesterol from cells, thereby preventing its toxic accumulation. mdpi.comnih.gov

Furthermore, some oxysterols can regulate cholesterol synthesis by interacting with Insulin Induced Gene Protein (INSIG). This protein binds to the SREBP cleavage-activating protein (SCAP), preventing the activation of Sterol Regulatory Element-Binding Proteins (SREBPs), which are transcription factors that promote the expression of genes for cholesterol and fatty acid biosynthesis. nih.gov While direct studies on 6-Hydroxycholest-4-en-3-one are limited, its structural similarity to other active oxysterols suggests it may participate in these regulatory networks, contributing to the maintenance of cellular cholesterol balance.

Bile acid synthesis is a primary pathway for cholesterol catabolism in the liver and occurs via two main routes: the classic (or neutral) pathway and the alternative (or acidic) pathway. nih.govnih.gov Oxysterols are essential intermediates in both.

The Classic Pathway : This pathway is responsible for about 75-90% of total bile acid production. nih.govyoutube.com It is initiated by the enzyme cholesterol 7α-hydroxylase (CYP7A1), which converts cholesterol to 7α-hydroxycholesterol. youtube.comresearchgate.net A subsequent key intermediate in this pathway is 7α-Hydroxy-4-cholesten-3-one, which serves as a precursor for the synthesis of both cholic acid and chenodeoxycholic acid, the two primary bile acids in humans. researchgate.netwikipedia.org The serum concentration of 7α-Hydroxy-4-cholesten-3-one is often used as a marker for the rate of bile acid synthesis. wikipedia.org

The Alternative Pathway : This pathway begins with the hydroxylation of cholesterol at the C27 position by the mitochondrial enzyme sterol 27-hydroxylase (CYP27A1), forming 27-hydroxycholesterol. nih.govresearchgate.netyoutube.com This and other oxysterols produced in peripheral tissues are then transported to the liver, where they are further metabolized into bile acids, primarily chenodeoxycholic acid. researchgate.netfrontiersin.org The alternative pathway is a crucial source of regulatory oxysterols that help control lipid homeostasis. nih.gov

Involvement in Cellular Stress and Oxidative Processes

Oxysterols are formed through both enzymatic reactions and non-enzymatic auto-oxidation by reactive oxygen species (ROS). nih.gov Their very existence is therefore intrinsically linked to oxidative stress, a condition characterized by an imbalance between the production of ROS and the cell's ability to detoxify these reactive products. nih.govmdpi.com

Excessive levels of certain oxysterols can be cytotoxic, inducing severe dysfunction in cellular organelles, particularly the mitochondria. nih.gov This can disrupt redox homeostasis and contribute to cellular degeneration. nih.gov Oxidative stress and the resulting accumulation of oxidized molecules like oxysterols are considered key drivers of cellular senescence and are implicated in the pathology of numerous chronic diseases, including cardiovascular disease and diabetes mellitus. mdpi.comnih.gov The presence of a hydroxyl group on the cholestane backbone of this compound marks it as a product of oxidation, implicating it in the complex signaling cascades that are activated in response to cellular stress.

Contribution to Inflammatory and Immune Responses (Inferred from oxysterol research)

There is a strong connection between oxysterols and the immune system, leading some researchers to propose the term "immunosterols" for these molecules. nih.gov Oxysterols act as key metabolic signals that coordinate immune activity and inflammation. nih.gov They can modulate the function and phenotype of various immune cells, including macrophages, dendritic cells, T cells, and B cells. nih.govmdpi.com

The mechanisms of action are diverse and include:

Receptor-Mediated Signaling : Oxysterols can bind to and activate nuclear receptors like LXRs, which have anti-inflammatory effects. nih.gov They also act on G-protein coupled receptors (GPCRs), such as GPR183, which is crucial for directing the migration of immune cells and the formation of lymphoid tissues in the intestine. nih.govki.se

Regulation of Inflammatory Mediators : Certain oxysterols can either promote or suppress the production of inflammatory cytokines and chemokines, thereby shaping the immune response in various pathological contexts, from infections to autoimmune diseases. mdpi.comnih.gov

As an oxysterol, this compound is likely to participate in this immunomodulatory signaling network, potentially influencing immune cell trafficking, activation, and the inflammatory status of tissues.

Potential Roles in Neurobiological Processes (Inferred from oxysterol research)

Cholesterol homeostasis is critical for brain function, as cholesterol is a vital component of cell membranes and myelin sheaths. nih.gov The brain maintains its own cholesterol pool, and oxysterols play a key role in its regulation. The most well-studied brain oxysterol is 24S-hydroxycholesterol, which is produced by the neuron-specific enzyme CYP46A1. nih.govnih.gov This oxysterol is more hydrophilic than cholesterol, allowing it to cross the blood-brain barrier and serve as the primary mechanism for cholesterol removal from the brain. nih.govnih.gov

Dysregulation of cholesterol metabolism and altered levels of oxysterols are associated with several neurodegenerative diseases, including Alzheimer's disease and multiple sclerosis. nih.govnih.gov For instance, derivatives of cholest-4-en-3-one are being investigated as potential neuroprotective compounds. nih.gov While the specific role of this compound in the central nervous system has not been elucidated, the established importance of other oxysterols in brain cholesterol transport and neuronal health suggests a potential for involvement in neurobiological processes.

Investigation as a Research Biomarker

The specific and often localized production of certain oxysterols makes them valuable biomarkers for monitoring particular physiological or pathophysiological processes. A biomarker is a measurable indicator of a biological state or condition. Several oxysterols are currently used in research and clinical settings for this purpose.

The potential for an oxysterol to serve as a useful biomarker depends on the specificity of the enzyme that produces it and its correlation with a particular biological activity or disease state. While this compound is not yet an established biomarker, its unique structure suggests it could potentially report on the activity of a specific hydroxylase or metabolic pathway. Future research could explore its utility in diagnosing or monitoring conditions related to lipid metabolism, inflammation, or oxidative stress.

Table 1: Examples of Oxysterols Investigated as Research Biomarkers

| Biomarker | Associated Process / Disease | Biological Relevance |

|---|---|---|

| 24S-Hydroxycholesterol | Brain Cholesterol Turnover, Neurodegeneration nih.govresearchgate.net | Produced by neuron-specific CYP46A1; levels in circulation reflect brain cholesterol elimination and neuronal health. nih.gov |

| 7α-Hydroxy-4-cholesten-3-one | Bile Acid Synthesis Rate, Bile Acid Malabsorption wikipedia.org | A direct intermediate in the classic bile acid synthesis pathway; serum levels correlate with the activity of CYP7A1. wikipedia.org |

| 4β-Hydroxycholesterol | CYP3A4 Enzyme Activity researchgate.netnih.gov | Produced primarily by the drug-metabolizing enzyme CYP3A4; its ratio to cholesterol reflects the enzyme's induction or inhibition. nih.govnih.gov |

Correlation with Specific Metabolic Pathway Activities (Analogous to 7α-isomer as a marker for bile acid synthesis)

The scientific community has extensively validated the use of specific oxysterols as surrogate markers for the activity of key metabolic pathways. A primary example is 7α-hydroxycholest-4-en-3-one, the 7α-isomer of the compound . Serum concentrations of 7α-hydroxycholest-4-en-3-one directly reflect the activity of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in the classic bile acid synthesis pathway. wikipedia.orgnih.govresearchgate.net Consequently, it is a clinically relevant biomarker for bile acid metabolism and malabsorption. wikipedia.orgnih.gov

In stark contrast, there is a significant lack of scientific literature establishing a similar role for this compound. Current research has not identified a specific enzymatic pathway for which this compound serves as a reliable marker. Its formation may occur as a minor byproduct of cholesterol oxidation rather than as a primary, regulated intermediate. One study noted that 4-cholesten-6-ol-3-one can be detected as a lateral product in cholesterol transformations, possibly arising from auto-oxidation of an intermediate. Another pathway that has been described involves the formation of an unstable 6β-hydroperoxycholesteryl-4-en-3-one intermediate, which is then converted to Cholest-4-ene-3,6-dione (B1194378). ijarbs.com This suggests that this compound might be formed through non-specific oxidation or as a transient side-product rather than via a rate-limiting enzymatic step analogous to the CYP7A1-mediated production of its 7α-isomer.

While other hydroxylated steroids serve as established biomarkers for different pathways—for instance, 4β-hydroxycholesterol is a known marker for Cytochrome P450 3A4 (CYP3A4) activity—no such correlation has been documented for this compound. researchgate.net The absence of such data in current literature prevents its use as a specific metabolic marker.

| Compound | Associated Metabolic Pathway | Key Enzyme Correlation | Established as Biomarker? |

|---|---|---|---|

| 7α-Hydroxycholest-4-en-3-one | Classic Bile Acid Synthesis | CYP7A1 (Cholesterol 7α-hydroxylase) | Yes, widely used |

| 4β-Hydroxycholesterol | Xenobiotic/Steroid Metabolism | CYP3A4 | Yes |

| This compound | Not established | Not established | No |

Utility in Experimental Models for Disease Research

The application of specific cholesterol metabolites in experimental models has been crucial for understanding disease mechanisms. The parent compound, Cholest-4-en-3-one, which lacks the 6-hydroxy group, has been utilized in such a capacity. It is recognized as a metabolic intermediate generated by gut microbiota during the conversion of cholesterol to coprostanol. nih.gov Studies using animal models have shown that dietary administration of Cholest-4-en-3-one can alleviate hyperlipidemia, hepatic cholesterol accumulation, and hyperinsulinemia, suggesting its potential relevance in research on metabolic disorders. nih.govnih.govnih.gov

However, a review of available scientific literature indicates that this compound is not currently used in experimental models for disease research. There are no documented studies where this specific compound has been administered to cell cultures or animal models to investigate physiological effects, induce a pathological state, or test therapeutic hypotheses. Its potential biological activities, whether beneficial or detrimental, remain unexplored.

The focus of related research has been on other isomers or parent compounds, leaving the functional role of the 6-hydroxylated form obscure. For example, a synthetic, structurally related compound, 6-azacholest-4-en-3-beta-ol-7-one, has been investigated as a specific inhibitor of cholesterol 7α-hydroxylase, but this is a distinct molecule from this compound. nih.gov The lack of application in experimental settings underscores the nascent stage of research into this particular oxysterol.

| Compound | Documented Experimental Use | Primary Research Area |

|---|---|---|

| Cholest-4-en-3-one | Administered in mouse models to study metabolic effects. nih.govnih.gov | Obesity, hyperlipidemia, hyperinsulinemia. nih.govnih.gov |

| 7-Ketocholesterol (B24107) | Used in cell culture to induce cytotoxicity and study atherosclerosis. lipidanalytical.com | Atherosclerosis, cellular toxicity. lipidanalytical.com |

| 24S-Hydroxycholesterol | Studied as a biomarker in models of neurodegeneration. lipidanalytical.com | Alzheimer's disease, cholesterol turnover in the brain. lipidanalytical.com |

| This compound | No documented use in experimental models found in the literature. | N/A |

Emerging Research Avenues and Future Directions for 6 Hydroxycholest 4 En 3 One

Elucidation of Specific Mammalian Enzymes for 6-Hydroxylation and Downstream Metabolism

A primary focus of future research will be the precise identification of the mammalian enzymes responsible for the synthesis and subsequent metabolism of 6-hydroxycholest-4-en-3-one. The introduction of a hydroxyl group at the C6 position of the steroid nucleus is a critical step, and evidence suggests the involvement of the cytochrome P450 (CYP) superfamily of enzymes.

Specifically, members of the CYP3A subfamily, such as CYP3A4, are known to catalyze the 6β-hydroxylation of various steroid hormones, including testosterone (B1683101) and progesterone. tulane.edumdpi.com Given the structural similarity of cholest-4-en-3-one to these substrates, it is a strong hypothesis that CYP3A enzymes are also the primary catalysts for the formation of 6β-hydroxycholest-4-en-3-one. However, the specific enzymes responsible for the formation of the 6α-isomer are less clear and require dedicated investigation. Future studies will need to employ recombinant human CYP enzymes and sophisticated mass spectrometry techniques to definitively identify all the enzymes capable of 6-hydroxylating cholest-4-en-3-one and to determine their kinetic parameters.

Equally important is the elucidation of the downstream metabolic pathways. Once formed, this compound is likely further metabolized by other steroid-modifying enzymes. This could involve further hydroxylations at other positions, reduction of the ketone group, or conjugation reactions (e.g., glucuronidation or sulfation) to facilitate excretion. Identifying these downstream metabolites and the enzymes responsible will be crucial for understanding the full lifecycle of this compound and its biological effects.

Table 1: Potential Enzymes in this compound Metabolism

| Metabolic Step | Proposed Enzyme Family/Subfamily | Rationale |

| 6β-Hydroxylation | Cytochrome P450 (CYP3A) | Known to catalyze 6β-hydroxylation of other steroids. |

| 6α-Hydroxylation | Cytochrome P450 (specific isoform unknown) | Requires investigation. |

| Further Hydroxylation | Other Cytochrome P450 enzymes | Common in steroid metabolism. |

| Reduction | Hydroxysteroid dehydrogenases (HSDs) | Catalyze interconversion of keto and hydroxyl groups. |

| Conjugation | UDP-glucuronosyltransferases (UGTs), Sulfotransferases (SULTs) | Facilitate excretion of steroid metabolites. |

Comprehensive Characterization of Receptor-Ligand Interactions and Signaling Cascades

Oxysterols are increasingly recognized as important signaling molecules that exert their effects by binding to specific protein receptors. nih.govresearchgate.net A major avenue for future research will be to determine if this compound acts as a ligand for any known or novel receptors and to characterize the downstream signaling cascades it initiates.

Potential receptor candidates include members of the nuclear receptor superfamily, such as the Liver X Receptors (LXRs) and the Retinoic acid receptor-related Orphan Receptors (RORs), which are known to bind other oxysterols and regulate genes involved in cholesterol homeostasis, lipid metabolism, and inflammation. tulane.eduresearchgate.net Additionally, G protein-coupled receptors (GPCRs) have also been identified as receptors for certain oxysterols, mediating rapid cellular responses. frontiersin.org

Future investigations will involve a range of techniques, from in vitro binding assays using purified proteins to cell-based reporter assays, to screen for potential receptors. Once a receptor is identified, further studies will be needed to elucidate the downstream signaling pathways. This will involve identifying the target genes regulated by the receptor-ligand complex and the subsequent changes in cellular function. Understanding these interactions is key to deciphering the physiological role of this compound.

Investigation of Stereoisomer-Specific Biological Activities (e.g., 6α vs. 6β forms)

The stereochemical orientation of the hydroxyl group at the C6 position (alpha or beta) can have a profound impact on the biological activity of the steroid molecule. nih.gov Therefore, a critical area of future research is the separate investigation of the biological activities of the 6α and 6β isomers of hydroxycholest-4-en-3-one.

It is highly probable that the two stereoisomers will exhibit different binding affinities for receptors and be metabolized by different enzymes, leading to distinct physiological effects. For example, one isomer might be a potent activator of a particular nuclear receptor, while the other could be inactive or even an antagonist.

To address this, researchers will need to synthesize pure preparations of both the 6α- and 6β-hydroxycholest-4-en-3-one isomers. These pure compounds can then be used in a variety of biological assays to compare their effects on gene expression, cell proliferation, inflammation, and other cellular processes. Such studies will be essential for a complete understanding of the structure-activity relationships of this class of molecules and for the potential development of isomer-specific therapeutic agents.

Development of Novel Analytical Techniques for Enhanced Detection and Quantification

Progress in understanding the biological roles of this compound is intrinsically linked to the ability to accurately detect and quantify its presence in biological samples. Due to their low abundance and the presence of numerous isomers, the analysis of oxysterols is technically challenging. tulane.edunih.gov

Currently, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for oxysterol analysis. mdpi.comnih.gov However, there is a continuous need to develop more sensitive and specific methods. Future research in this area will likely focus on several key aspects:

Improved Chromatographic Separation: Developing new chromatography columns and mobile phases to achieve better separation of the 6α and 6β isomers from each other and from other interfering oxysterols is crucial. researchgate.netaston.ac.uk

Enhanced Mass Spectrometry Detection: The use of high-resolution mass spectrometry can aid in the confident identification of novel metabolites. frontiersin.org

Novel Derivatization Reagents: Chemical derivatization of the keto group can improve the ionization efficiency and chromatographic behavior of oxysterols, leading to enhanced sensitivity. nih.gov The development of new derivatization strategies will be an active area of research.

Isotope Dilution Methods: The synthesis of stable isotope-labeled internal standards for both 6α- and 6β-hydroxycholest-4-en-3-one will be essential for accurate quantification by isotope dilution mass spectrometry. nih.gov

These analytical advancements will be critical for accurately measuring the levels of this compound in various tissues and biofluids, which is a prerequisite for understanding its physiological regulation and its association with disease states.

Integration with Multi-Omics Approaches (e.g., Lipidomics, Metabolomics, Proteomics)

To gain a holistic understanding of the role of this compound, it will be essential to integrate its study with various "multi-omics" approaches. These technologies allow for the comprehensive analysis of different classes of molecules within a biological system, providing a more complete picture of the effects of this compound.

Lipidomics: This will involve the comprehensive analysis of the lipid profile in cells or tissues treated with this compound. This could reveal changes in the levels of other sterols, fatty acids, and complex lipids, providing insights into its impact on lipid metabolism.

Metabolomics: A broader metabolomics approach will identify changes in a wide range of small molecule metabolites, potentially revealing novel metabolic pathways that are influenced by this compound.

Proteomics: This can be used to identify proteins that are differentially expressed or post-translationally modified in response to this compound. This can help to identify downstream effectors of its signaling pathways. Furthermore, specialized proteomics techniques can be employed to identify proteins that directly bind to this compound, potentially leading to the discovery of novel receptors or transport proteins.

By integrating data from these different omics platforms, researchers can construct detailed molecular networks that describe the multifaceted biological effects of this compound.

Exploration of its Role in Specific Organ Systems and Cellular Compartments

The biological effects of this compound are likely to be tissue-specific and dependent on its subcellular localization. Future research should aim to investigate its role in various organ systems and within different cellular compartments.

Given that the liver is a central hub of steroid and cholesterol metabolism, it is a key organ of interest. Studies in liver cells and animal models will be important to understand its role in hepatic lipid metabolism and bile acid synthesis. The brain is another critical organ, as oxysterols are known to play roles in neurodegenerative diseases. Investigating the presence and function of this compound in the central nervous system could open up new avenues for neurological research.

Within the cell, the subcellular distribution of this compound and its metabolizing enzymes will be a crucial area of investigation. For example, its synthesis may occur in the endoplasmic reticulum, while its signaling effects could be mediated in the nucleus or at the plasma membrane. Advanced cell imaging techniques and subcellular fractionation methods will be needed to map the location of this compound and its associated proteins within the cell.

Development of Targeted Modulators for Metabolic Pathways Involving this compound

A long-term goal of research into this compound is the development of therapeutic strategies that target its metabolic pathways. This could involve the development of small molecules that either inhibit its formation or mimic its beneficial effects.

If this compound is found to have detrimental effects in certain disease states, the development of specific inhibitors for the enzymes that produce it (e.g., specific CYP3A inhibitors) could be a viable therapeutic approach. Conversely, if one of its stereoisomers is found to have protective effects, for example by activating a nuclear receptor that suppresses inflammation, then the development of synthetic analogs that mimic this action could lead to new drugs.

This line of research will require close collaboration between biochemists, medicinal chemists, and pharmacologists to identify and validate therapeutic targets, and to design and test novel modulatory compounds. The successful development of such targeted modulators would represent the ultimate translation of basic research on this compound into clinical applications.

Comparative Studies with Other Hydroxycholest-4-en-3-one Isomers (e.g., 7α-, 25-hydroxycholest-4-en-3-one)

A detailed comparative analysis of the biochemical and physiological properties of this compound against its better-studied isomers is challenging due to the limited research focused specifically on the 6-hydroxy form. However, based on the well-documented roles of the 7α- and 25-hydroxy isomers, a hypothetical comparative framework can be constructed, highlighting the areas where further research on this compound is critically needed.

7α-Hydroxycholest-4-en-3-one: A Key Intermediate in Bile Acid Synthesis

7α-Hydroxycholest-4-en-3-one is a pivotal intermediate in the "neutral" or "classic" pathway of bile acid synthesis, which is the primary route for cholesterol catabolism in humans. wikipedia.org Its formation from 7α-hydroxycholesterol is a critical step, and its serum levels are often used as a reliable biomarker for the rate of bile acid production. wikipedia.org Elevated levels of this isomer can be indicative of conditions such as bile acid malabsorption. wikipedia.org

25-Hydroxycholest-4-en-3-one: A Player in Cholesterol Homeostasis

While not as central to the primary bile acid synthesis pathway as the 7α-isomer, 25-hydroxycholesterol (B127956) and its derivative, 25-hydroxycholest-4-en-3-one, are involved in the "acidic" or "alternative" pathway of bile acid synthesis. More significantly, 25-hydroxycholesterol is a potent regulator of cholesterol homeostasis, acting as a ligand for the liver X receptor (LXR). Activation of LXR influences the expression of genes involved in cholesterol transport, storage, and removal.

This compound: An Enigmatic Isomer

In stark contrast to its isomers, the biological significance of this compound remains largely uncharacterized. The existing literature primarily mentions this compound as a product of cholesterol biotransformation by various microorganisms. There is a lack of substantial research into its endogenous formation in mammals, its specific metabolic pathways, and its potential physiological or pathological roles.

The table below summarizes the known information for the isomers and highlights the knowledge gaps for this compound.

| Feature | This compound | 7α-Hydroxycholest-4-en-3-one | 25-Hydroxycholest-4-en-3-one |

| Primary Biological Role | Not well-defined. Primarily identified as a microbial biotransformation product of cholesterol. | Key intermediate in the classic (neutral) pathway of bile acid synthesis. wikipedia.org | Involved in the alternative (acidic) pathway of bile acid synthesis and regulation of cholesterol homeostasis. |

| Precursor | Cholest-4-en-3-one (via microbial hydroxylation) | 7α-Hydroxycholesterol | 25-Hydroxycholesterol |

| Key Enzymes in Formation | Microbial hydroxylases | Cholesterol 7α-hydroxylase (CYP7A1) | Cholesterol 25-hydroxylase (CH25H), Sterol 27-hydroxylase (CYP27A1) |

| Metabolic Pathway | Largely unknown in mammals. | Major pathway for cholesterol catabolism leading to cholic and chenodeoxycholic acid. wikipedia.org | Alternative pathway of bile acid synthesis; regulation of gene expression via LXR. |

| Clinical Significance | Not established. | Serum levels used as a biomarker for bile acid synthesis and malabsorption. wikipedia.org | Implicated in the regulation of lipid metabolism and inflammatory responses. |

Future research efforts are necessary to elucidate the metabolic pathways, biological activities, and potential clinical relevance of this compound. Such studies would enable a comprehensive comparative analysis with its isomers and provide a more complete understanding of the diverse roles of hydroxylated cholesterol metabolites in physiology and disease.

Q & A

Q. How can researchers balance detailed reporting with journal word limits when describing studies on this compound?

- Answer : Prioritize critical experimental details (e.g., synthetic routes, analytical parameters) in the main text. Move auxiliary data (e.g., full spectral scans, raw cytotoxicity curves) to supplementary materials with hyperlinks. Follow journal-specific templates (e.g., Beilstein Journal of Organic Chemistry) for conciseness .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.